molecular formula C14H12Cl2O4S2 B3036765 {1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane CAS No. 400078-47-9

{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane

Cat. No.: B3036765
CAS No.: 400078-47-9
M. Wt: 379.3 g/mol
InChI Key: FGQBUPUUNXOMSM-UHFFFAOYSA-N
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Description

{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane is a chemical compound with a complex structure that includes both chloro and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate ethyl compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives .

Scientific Research Applications

{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and chloro groups into target molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    {1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane: Known for its unique combination of chloro and sulfonyl groups.

    This compound: Similar structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-(benzenesulfonyl)-2-chloroethyl]sulfonyl-4-chlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O4S2/c15-11-6-8-12(9-7-11)21(17,18)10-14(16)22(19,20)13-4-2-1-3-5-13/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQBUPUUNXOMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane
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{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane
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{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane
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{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane
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{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane
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{1-Chloro-2-[(4-chlorophenyl)sulfonyl]ethyl}(dioxo)phenyl-lambda~6~-sulfane

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